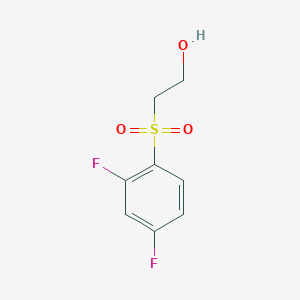

2,4-Difluorophenylsulfonylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- 2,4-Difluorophenylsulfonylethanol is utilized in proteomics studies. Researchers use it as a reagent for protein labeling and modification. Its unique chemical structure allows for specific tagging of proteins, enabling their identification and quantification in complex biological samples .

- Due to its fluorinated phenyl group, this compound can serve as a fluorescent probe. Scientists employ it to label biomolecules (such as proteins, nucleic acids, and lipids) for visualization and tracking within cells or tissues. Its fluorescence properties aid in studying cellular processes and protein localization .

- Researchers explore the interactions between small molecules and biological macromolecules using 2,4-Difluorophenylsulfonylethanol . It acts as a versatile tool for probing protein-ligand binding, enzyme activity, and cellular signaling pathways. Its sulfonylethanol moiety can mimic specific functional groups in natural substrates .

- The compound’s unique structure makes it a potential scaffold for drug development. Medicinal chemists modify it to create analogs with improved pharmacological properties. These derivatives may target specific enzymes, receptors, or transporters, contributing to drug discovery efforts .

- Chemists use 2,4-Difluorophenylsulfonylethanol as a building block in organic synthesis. Its sulfonylethanol group participates in various reactions, such as nucleophilic substitutions, cross-couplings, and cyclizations. These synthetic pathways allow access to diverse chemical compounds .

- The compound’s fluorinated aromatic ring contributes to its hydrophobicity and electronic properties. Researchers incorporate it into materials for applications like organic electronics, sensors, and coatings. Its unique combination of functional groups can enhance material properties .

Proteomics Research

Fluorescent Labeling

Chemical Biology

Medicinal Chemistry

Organic Synthesis

Materials Science

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWXCOMMZFURHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorophenylsulfonylethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)

![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)

![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)

![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)

![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)

![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)